
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of a dithiophosphono group attached to a peptide chain composed of L-serine, L-valine, L-proline, L-methionine, and L-leucine. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine typically involves the stepwise assembly of the peptide chain followed by the introduction of the dithiophosphono group. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. After the completion of the peptide chain, the dithiophosphono group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The dithiophosphono group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to the dithiophosphono group.
Substitution: The dithiophosphono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of the dithiophosphono group.
Substitution: Formation of substituted peptides with modified functional groups.
Applications De Recherche Scientifique
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiophosphono group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. The peptide chain can also interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-isoleucine
- O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-phenylalanine
Uniqueness
O-(Dithiophosphono)-L-seryl-L-valyl-L-prolyl-L-methionyl-L-leucine is unique due to its specific amino acid sequence and the presence of the dithiophosphono group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
191993-46-1 |
|---|---|
Formule moléculaire |
C24H44N5O8PS3 |
Poids moléculaire |
657.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-[hydroxy(sulfanyl)phosphinothioyl]oxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H44N5O8PS3/c1-13(2)11-17(24(34)35)27-21(31)16(8-10-41-5)26-22(32)18-7-6-9-29(18)23(33)19(14(3)4)28-20(30)15(25)12-37-38(36,39)40/h13-19H,6-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,34,35)(H2,36,39,40)/t15-,16-,17-,18-,19-/m0/s1 |
Clé InChI |
WIABLCKMFWRKOG-VMXHOPILSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](COP(=S)(O)S)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(COP(=S)(O)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl fluoride](/img/structure/B12566023.png)
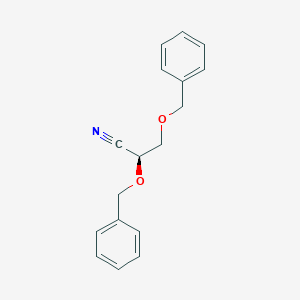
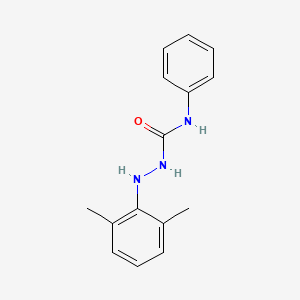
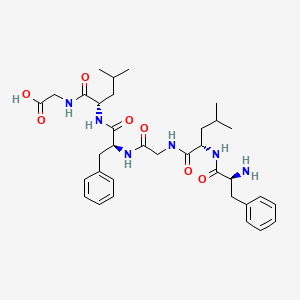
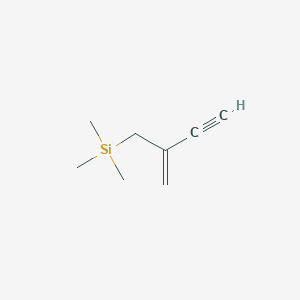

![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)
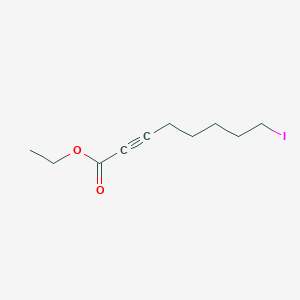
![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)
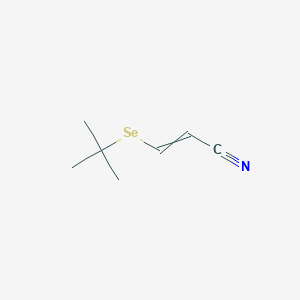
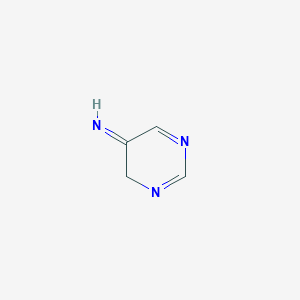
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)

